molecular formula C14H11N3S B6307032 4-Phenyl-6-(thiophen-2-yl)pyrimidin-2-amine CAS No. 82619-69-0

4-Phenyl-6-(thiophen-2-yl)pyrimidin-2-amine

Cat. No.: B6307032
CAS No.: 82619-69-0
M. Wt: 253.32 g/mol
InChI Key: LMBJCPVEQLYVPC-UHFFFAOYSA-N
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Description

4-Phenyl-6-(thiophen-2-yl)pyrimidin-2-amine: is a heterocyclic compound that features a pyrimidine core substituted with phenyl and thiophene groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenyl-6-(thiophen-2-yl)pyrimidin-2-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminothiophene with benzaldehyde and guanidine in the presence of a base. The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired pyrimidine derivative.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The phenyl and thiophene rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like hydrogen gas with a palladium catalyst.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Chemistry: 4-Phenyl-6-(thiophen-2-yl)pyrimidin-2-amine is used as a building block in the synthesis of more complex molecules. It is also studied for its electronic properties, making it a candidate for organic semiconductors.

Biology: In biological research, this compound is investigated for its potential as an enzyme inhibitor. It has shown activity against certain kinases, making it a candidate for anticancer research.

Medicine: Due to its kinase inhibition properties, this compound is explored as a potential therapeutic agent for cancer treatment.

Industry: In the industrial sector, this compound is used in the development of new materials with specific electronic properties, such as organic light-emitting diodes (OLEDs).

Comparison with Similar Compounds

    4-Phenyl-6-(thiophen-3-yl)pyrimidin-2-amine: Similar structure but with the thiophene group at a different position.

    4-Phenyl-6-(furan-2-yl)pyrimidin-2-amine: Similar structure but with a furan ring instead of thiophene.

    4-Phenyl-6-(pyridin-2-yl)pyrimidin-2-amine: Similar structure but with a pyridine ring instead of thiophene.

Uniqueness: 4-Phenyl-6-(thiophen-2-yl)pyrimidin-2-amine is unique due to the presence of both phenyl and thiophene groups, which contribute to its distinct electronic properties and biological activity. The combination of these groups enhances its potential as a versatile building block in synthetic chemistry and as a candidate for drug development.

Properties

IUPAC Name

4-phenyl-6-thiophen-2-ylpyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3S/c15-14-16-11(10-5-2-1-3-6-10)9-12(17-14)13-7-4-8-18-13/h1-9H,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMBJCPVEQLYVPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC(=N2)N)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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